molecular formula C11H9NO2 B078682 N-Hydroxy-2-naphthalenecarboxamide CAS No. 10335-79-2

N-Hydroxy-2-naphthalenecarboxamide

Cat. No. B078682
CAS RN: 10335-79-2
M. Wt: 187.19 g/mol
InChI Key: PCJLUGWQCHMMAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxy-2-naphthalenecarboxamide is a chemical compound that has been widely used in scientific research for many years. This compound is also known as NHA and has been found to have a wide range of applications in the field of biochemistry and molecular biology.

Mechanism Of Action

NHA inhibits HDAC enzymes by binding to the active site of the enzyme. This leads to an increase in acetylation of histones, which can lead to changes in gene expression. NHA has also been found to inhibit the activity of other enzymes, including DNA methyltransferase and topoisomerase II.

Biochemical And Physiological Effects

NHA has been found to have a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the activity of HDAC enzymes. NHA has also been found to have anti-angiogenic properties by inhibiting the formation of new blood vessels.

Advantages And Limitations For Lab Experiments

NHA has several advantages for lab experiments, including its ability to inhibit HDAC enzymes and induce cell cycle arrest and apoptosis in cancer cells. However, NHA has limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the use of NHA in scientific research. One direction is to develop more potent and selective HDAC inhibitors based on the structure of NHA. Another direction is to investigate the potential of NHA as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, the use of NHA in combination with other drugs may lead to improved therapeutic outcomes.

Synthesis Methods

NHA can be synthesized using various methods, including the reaction of 2-naphthalenecarboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2-naphthol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The yield of NHA can be improved by using different solvents and reaction conditions.

Scientific Research Applications

NHA has been widely used in scientific research due to its ability to inhibit histone deacetylase (HDAC) enzymes. HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. NHA has been found to have anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

CAS RN

10335-79-2

Product Name

N-Hydroxy-2-naphthalenecarboxamide

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

N-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C11H9NO2/c13-11(12-14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,14H,(H,12,13)

InChI Key

PCJLUGWQCHMMAG-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NO

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NO

Other CAS RN

10335-79-2

synonyms

2-naphthohydroxamic acid
N,N-naphthaloylhydroxylamine

Origin of Product

United States

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